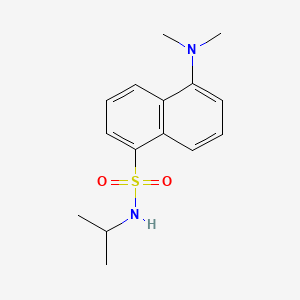

Dansyl-isopropylamine

Description

Contextualization of Dansyl Derivatives in Scientific Investigations

Dansyl derivatives are a class of compounds characterized by the 5-(dimethylamino)naphthalene-1-sulfonyl group. The parent compound, dansyl chloride, is a notable reagent used to attach this fluorescent tag to various molecules. wikipedia.orglabmartgh.com Dansyl chloride itself is not fluorescent but becomes highly fluorescent after reacting with primary and secondary amines to form stable sulfonamide adducts. wikipedia.orgchemicalbook.com This property makes dansyl derivatives valuable as fluorescent probes in biochemical and biophysical studies. chemicalbook.com

The fluorescence of dansyl derivatives is sensitive to the polarity of their local environment. chemicalbook.commdpi.com This sensitivity, combined with their ability to accept energy from the amino acid tryptophan through Förster resonance energy transfer (FRET), allows for their use in studying protein folding and dynamics. wikipedia.org The applications of dansyl derivatives are extensive, including the labeling of amino acids for sequencing, protein analysis, and as fluorescent probes for studying protein-lipid interactions and membrane properties. researchgate.netnih.gov

Significance of Amine Derivatization in Research Methodologies

Many biologically and environmentally important compounds are aliphatic amines. However, these amines often lack a chromophore or fluorophore, making their detection by common analytical techniques like high-performance liquid chromatography (HPLC) with UV or fluorescence detectors difficult. sigmaaldrich.comthermofisher.com Chemical derivatization addresses this challenge by covalently attaching a tag—a chromophore or fluorophore—to the amine. thermofisher.com This process converts the non-detectable amine into a derivative that is easily detectable, often with high sensitivity and selectivity. sigmaaldrich.comthermofisher.com

Pre-column derivatization, where the reaction occurs before the sample is introduced into the analytical system, is a widely accepted technique. researchgate.netthermofisher.com This approach not only enhances detection but can also improve the chromatographic properties of the amines by reducing their polarity. thermofisher.com A variety of reagents are used for this purpose, including dansyl chloride, which reacts with primary and secondary amines to produce stable, highly fluorescent derivatives. chemicalbook.comresearchgate.netthermofisher.com The derivatization allows for the quantitative conversion of amines under mild conditions with minimal side reactions. sigmaaldrich.com

Scope and Objectives of Research on Dansyl-Isopropylamine

Research on this compound primarily focuses on its synthesis and fluorescent properties for analytical applications. The formation of this compound occurs through the amidation reaction of dansyl chloride with isopropylamine (B41738). oup.comoup.com This reaction results in a significant enhancement of fluorescence, a key characteristic exploited in its detection and quantification. oup.com

The primary objectives of research involving this compound include:

Studying reaction kinetics: The rapid, fluorescence-enhancing reaction between dansyl chloride and isopropylamine has been used as a model system to study the early stages of chemical reactions on microsecond time scales. oup.comoup.com

Analytical standard: As a stable, fluorescent derivative, this compound can serve as a standard in the development of analytical methods for detecting other amines.

Probing molecular interactions: The environmentally sensitive fluorescence of the dansyl group in this compound makes it a potential probe for studying host-guest interactions, such as with cyclodextrins. researchgate.net

Table 1: Properties of Key Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Key Properties |

| Dansyl Chloride | C₁₂H₁₂ClNO₂S | 269.74 | Reacts with primary and secondary amines to form fluorescent sulfonamides. wikipedia.org |

| Isopropylamine | (CH₃)₂CHNH₂ | 59.11 | A colorless, volatile liquid with an ammonia-like odor. sigmaaldrich.comsciencemadness.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)-N-propan-2-ylnaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-11(2)16-20(18,19)15-10-6-7-12-13(15)8-5-9-14(12)17(3)4/h5-11,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYCKXJQNHMBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Approaches and Derivatization Mechanisms of Dansyl Isopropylamine

General Principles of Amine Dansylation for Research Applications

Dansylation is a nucleophilic substitution reaction where an amine is covalently labeled with a dansyl group. researchgate.net This derivatization enhances the detectability of amines, particularly in complex biological and environmental samples, by attaching a fluorescent tag. mdpi.com

Reaction of Dansyl Chloride with Primary and Secondary Amines

Dansyl chloride, chemically known as 5-(dimethylamino)naphthalene-1-sulfonyl chloride, readily reacts with the non-bonded electron pair of primary and secondary amines. wikipedia.org The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group. researchgate.net This leads to the formation of a stable N-dansyl sulfonamide and the elimination of a molecule of hydrochloric acid (HCl). wikipedia.orgchim.it The reaction is robust for both aliphatic and aromatic amines. wikipedia.org

Influence of Reaction Conditions on Derivatization Efficiency (e.g., pH, Temperature, Reaction Time)

The efficiency of the dansylation reaction is critically dependent on several parameters, which must be optimized to ensure quantitative conversion of the amine to its dansylated derivative.

pH: The reaction is typically carried out in an alkaline medium, with a pH range of 8 to 11 being common. nih.govmdpi.comchemisgroup.us The basic conditions are necessary to deprotonate the amine's ammonium (B1175870) salt form to the free amine, which is the nucleophilically active species. However, excessively high pH can accelerate the hydrolysis of dansyl chloride to the non-reactive dansyl hydroxide (B78521) (dansylic acid), reducing the yield of the desired derivative. mdpi.comchemisgroup.us Studies have shown that a pH of around 9.5 to 10 is often optimal for balancing amine reactivity and reagent stability. mdpi.commdpi.com

Temperature: The reaction temperature influences the rate of dansylation. Elevated temperatures can increase the reaction speed; for instance, some protocols use temperatures of 60°C to 85°C to reduce reaction times. researchgate.netmdpi.com However, higher temperatures can also increase the rate of dansyl chloride hydrolysis and potentially degrade thermally sensitive analytes. chemisgroup.us For many applications, the reaction proceeds efficiently at room temperature (20-25°C). nih.govchim.itrsc.org

Reaction Time: The time required for complete derivatization can vary from minutes to hours. For primary and secondary amines, reaction times of 15 to 60 minutes are frequently reported. nih.govmdpi.comunomaha.edu The optimal time is a function of pH, temperature, and the specific amine being derivatized. chemisgroup.us Researchers have noted that for some amines, the reaction is complete within 30-45 minutes, after which no significant increase in product formation is observed. chim.itmdpi.com

Table 1: Influence of Reaction Conditions on Dansylation Efficiency

| Parameter | Typical Range | Effect on Reaction | Notes |

|---|---|---|---|

| pH | 8.0 - 11.0 | A higher pH increases the concentration of the free amine (nucleophile), but also increases the rate of dansyl chloride hydrolysis. mdpi.comchemisgroup.us | Optimal pH is a compromise to maximize derivatization while minimizing reagent degradation. A pH of ~9.5-10 is often used. mdpi.commdpi.com |

| Temperature | Room Temp. - 85°C | Higher temperatures accelerate the reaction but can also lead to the degradation of the reagent and analytes. researchgate.netchemisgroup.us | Many protocols find room temperature sufficient, while others use heating to expedite the process. researchgate.netchim.it |

| Reaction Time | 15 - 120 minutes | Longer times can lead to higher yields, but the reaction often reaches completion within 30-60 minutes. nih.govchim.it | Extending the time beyond the optimum may not increase the yield and can allow for more side reactions. chim.it |

Specific Synthesis of Dansyl-Isopropylamine and Related Isopropylamine (B41738) Derivatives

The general principles of dansylation are directly applicable to the synthesis of this compound, a fluorescently labeled version of isopropylamine. pharmaffiliates.com

Dansylation of Isopropylamine for Fluorescent Labeling

The synthesis of this compound (DNS-isopropylamine) involves the reaction of isopropylamine with dansyl chloride in a buffered, alkaline solution, such as sodium carbonate buffer. nih.govresearchgate.net The primary amine group of isopropylamine attacks the sulfonyl chloride, forming the stable 5-(Dimethylamino)-N-(1-methylethyl)-1-naphthalenesulfonamide. researchgate.netanexib.com This derivative is highly fluorescent, allowing for its detection and separation using techniques like thin-layer chromatography (TLC), where it can be visualized under UV light. researchgate.netresearchgate.net In one study, DNS-isopropylamine was synthesized and separated by TLC, showing a retention factor (Rf) of 0.26. researchgate.netresearchgate.net

Modifications and Optimization of Dansylation Protocols for Diverse Research Contexts

Standard dansylation protocols are often modified to suit specific analytical needs. Optimization can involve changing the solvent system; while acetone (B3395972) is commonly used to dissolve dansyl chloride, other solvents like acetonitrile (B52724) may be employed. researchgate.netmdpi.com To improve efficiency and reduce reaction times, especially for high-throughput analysis, methods such as microwave-assisted synthesis have been developed, reducing derivatization time to as little as 5 minutes. researchgate.net For complex samples like bodily fluids or food extracts, a clean-up step using solid-phase extraction (SPE) is often integrated into the protocol to remove interfering substances before or after derivatization. researchgate.netrsc.org Furthermore, the quenching of excess dansyl chloride with a compound like ammonia (B1221849) or proline is a critical step to stop the reaction and prevent interference in subsequent analyses. researchgate.netmdpi.com Some modern approaches have also replaced traditional bicarbonate buffers with organic bases like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to prevent solvent stratification and improve reproducibility in metabolomics studies. nih.gov

Formation of this compound Analogs and Related Adducts

The dansylation reaction is not limited to isopropylamine. A wide range of primary and secondary amines can be similarly derivatized to create a library of fluorescent analogs. For instance, research has shown the successful dansylation of related small amines like diethylamine (B46881) and dipropylamine, which can be separated and identified alongside this compound. researchgate.netresearchgate.net The formation of these analogs is useful for comparative studies and for developing analytical methods capable of separating multiple amines in a single run.

The term "adduct" in this context primarily refers to the product of the covalent reaction between the amine and dansyl chloride. wikipedia.org However, in broader chemical terms, adducts can also refer to products formed from reactions with other molecules. For example, in the field of toxicology, DNA adducts are formed when a chemical binds to DNA, a process implicated in carcinogenesis. re-place.benih.gov While this compound itself is a sulfonamide adduct, the principles of its formation through nucleophilic reaction are fundamental across many areas of chemistry.

Advanced Analytical Methodologies Employing Dansyl Isopropylamine

Chromatographic Separations and Detection Techniques

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a powerful method for the quantitative analysis of low-concentration analytes. Derivatization with dansyl chloride to produce fluorescent compounds like dansyl-isopropylamine significantly enhances the sensitivity and selectivity of detection. nih.govresearchgate.net This technique is particularly useful for analyzing complex biological and environmental samples. nih.govosti.gov

An analytical method for the simultaneous determination of free amino acids and biogenic amines in wine has been developed using selective derivatization with dansyl chloride followed by HPLC-FLD. nih.gov This method allowed for the identification and quantification of 32 different compounds. nih.gov The fluorescent nature of dansyl derivatives allows for detection limits as low as 0.3 picomoles for standard polyamines. nih.gov In another application, HPLC-FLD was used to determine aminoglutethimide (B1683760) enantiomers in human plasma after derivatization with dansyl chloride, achieving a detection limit of 20 ng/ml for each enantiomer. nih.gov The conditions for these separations often involve reversed-phase columns and gradient elution. nih.gov

| Analyte Class | Sample Matrix | Derivatization Reagent | Chromatographic Mode | Detection | Reference |

| Amino Acids & Biogenic Amines | Wine | Dansyl chloride | HPLC | Fluorescence | nih.gov |

| Polyamines | Lichen | Dansyl chloride | Reversed-Phase HPLC | Fluorescence | nih.gov |

| Aminoglutethimide Enantiomers | Human Plasma | Dansyl chloride | HPLC with Chiral Stationary Phase | Fluorescence | nih.gov |

| Biogenic Amines | General | Dansyl chloride | HPLC | Fluorescence | labrulez.com |

This table summarizes various HPLC-FLD applications for analyzing compounds after dansylation.

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique for the separation and identification of substances. nih.govnih.gov For compounds lacking a chromophore, derivatization with reagents like dansyl chloride is essential for visualization and quantification. Dansylated amino acids and amines, including derivatives like this compound, are readily detectable under UV light due to their intense fluorescence. tandfonline.comresearchgate.net

The success of identifying protein sequences often relies on the correct identification of dansyl-amino acid derivatives via TLC. nih.gov The technique is advantageous for its simplicity and the minimal need for extensive sample preparation. tandfonline.com Different solvent systems can be employed to achieve effective separation of various dansylated amines on silica (B1680970) gel or polyamide plates. researchgate.netoiv.intasm.org For instance, a mobile phase of chloroform (B151607) and triethylamine (B128534) has been shown to effectively separate dansyl derivatives of biogenic amines. oiv.intrsc.org The addition of non-ionic surfactants to the mobile phase can further enhance the fluorescence intensity and signal-to-noise ratio of the separated spots. rsc.orgdss.go.th

| Analyte | Stationary Phase | Mobile Phase | Detection Method | Rf Value | Reference |

| DNS-isopropylamine | Silica Gel | Methylene Chloride | UV Fluorescence | 0.26 | researchgate.net |

| DNS-dipropylamine | Silica Gel | Methylene Chloride | UV Fluorescence | 0.55 | researchgate.net |

| DNS-diethylamine | Silica Gel | Methylene Chloride | UV Fluorescence | 0.53 | researchgate.net |

| Dansyl-histamine | Silica Gel | Chloroform:Triethylamine (6:4, v/v) | UV Fluorescence | 0.77 | researchgate.net |

This table presents research findings on the TLC separation of various dansylated amines.

Capillary electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volumes, making it ideal for analyzing complex biological mixtures. taylorandfrancis.com For analytes without a suitable chromophore, derivatization is necessary. Dansylation of amino acids and other amines imparts a fluorescent tag, enabling highly sensitive detection, often by laser-induced fluorescence (LIF). doi.orgnih.gov

CE has been successfully used for the enantioseparation of dansylated amino acids using cyclodextrins as chiral selectors in the background electrolyte. doi.orgnih.gov The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector. Factors such as the pH of the buffer and the concentration of the cyclodextrin (B1172386) are optimized to achieve baseline separation. doi.org For instance, the enantiomers of dansylated amino acids have been resolved using a permanently positively charged single-isomer β-cyclodextrin as a chiral selector. doi.org In another study, coupling CE with TLC created a two-dimensional separation system where dansylated amino acids were first separated by micellar electrokinetic chromatography and then their enantiomers were resolved by reversed-phase TLC. tennessee.edu

Thin Layer Chromatography (TLC) for Dansylated Compounds

Mass Spectrometry Integration in this compound Analysis

The coupling of HPLC with Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the sensitive and selective analysis of complex mixtures. Dansylation of analytes, such as amines and phenols, significantly enhances their detection by ESI-MS. acs.org The dansyl group improves ionization efficiency in positive ESI mode and alters the chromatography of polar compounds, allowing them to be retained and separated on reversed-phase columns. nih.govacs.org

This technique has been applied to the analysis of low-molecular-weight amines in ambient air, where dansyl chloride derivatization enabled the simultaneous analysis of various aliphatic, aromatic, and alcohol amines. nih.gov The method demonstrated detection limits in the range of 0.03 to 0.3 µg/mL. nih.gov Similarly, dansylation has been used to improve the sensitivity of LC/MS/MS analysis for phytoestrogens and other compounds by up to two orders of magnitude compared to unmodified compounds. gimitec.comresearchgate.net The use of stable isotope-labeled dansyl chloride (e.g., ¹³C-dansyl chloride) allows for differential isotope labeling, which facilitates precise and accurate relative and absolute quantification of metabolites in complex biological samples like human urine. acs.org

| Analyte Group | Key Findings | Technique | Reference |

| Low-Molecular-Weight Amines | Detection limits of 0.03-0.3 µg/mL in air samples. | HPLC/ESI-MS | nih.gov |

| Phytoestrogens | Significantly improved sensitivity compared to APCI methods. | ESI-LC/MS/MS | gimitec.com |

| Metabolome (Amines/Phenols) | 1-3 orders of magnitude ESI signal enhancement. | LC/ESI-FTICR MS | acs.org |

| Fluorotelomer Alcohols | 7.5–241 times lower detection limits than without derivatization. | UPLC-ESI-QTOF-MS | pku.edu.cn |

This table highlights key findings from the integration of HPLC-ESI-MS with dansyl derivatization.

Native mass spectrometry (MS) and ion mobility-mass spectrometry (IM-MS) are powerful techniques for studying the structure, dynamics, and interactions of proteins and protein complexes in their near-native state. mdpi.comresearchgate.net Covalent labeling of proteins with reagents like dansyl chloride can provide valuable structural information. nih.govosti.gov The small size and rapid reaction of dansyl chloride are beneficial for probing protein structure without causing significant perturbations. nih.govmdpi.com

In recent studies, dansyl chloride has been used to label solvent-accessible lysine (B10760008) residues on model proteins such as myoglobin (B1173299) and alcohol dehydrogenase. nih.govmdpi.comresearchgate.net The extent of labeling and its impact on the protein's structure and stability were then analyzed by native MS and IM-MS. mdpi.comresearchgate.net These techniques can quantify the number of labels incorporated and measure changes in the protein's charge state distribution and collisional cross-section (CCS), which relates to its shape and conformation. researchgate.net For example, it was demonstrated that dansyl labeling did not disrupt the non-covalent binding of the heme cofactor to myoglobin. researchgate.net This approach can be used to identify protein-protein interaction interfaces and ligand-binding sites, as residues in these regions would be protected from labeling. mdpi.com

HPLC-Electrospray Ionization Mass Spectrometry (ESI-MS) for Derivative Analysis

Spectrofluorimetric Quantification and Assays for Dansyl Derivatives

Spectrofluorimetry is a highly sensitive analytical technique frequently employed for the quantification of fluorescent compounds. The derivatization of non-fluorescent molecules, such as primary and secondary amines, with dansyl chloride imparts strong fluorescence, enabling their detection at very low concentrations. nih.govwikipedia.org The resulting dansyl sulfonamide adducts exhibit blue or blue-green fluorescence, which is environmentally sensitive, providing a robust basis for quantitative assays. wikipedia.org

The spectrofluorimetric determination of dansyl derivatives involves the measurement of fluorescence intensity at specific excitation and emission wavelengths. The reaction between an analyte and dansyl chloride is typically conducted in a basic medium, as the reaction proceeds optimally at alkaline pH. ajrconline.orgbezmialemscience.org For instance, the derivatization of various amines, including isopropylamine (B41738), has been successfully carried out in a 1 M sodium carbonate buffer at pH 11.0. nih.govresearchgate.net Similarly, the analysis of the drug tolterodine (B1663597) involved derivatization at pH 9.5, followed by measurement in dichloromethane, with excitation at 360 nm and emission at 590 nm. bezmialemscience.orgbezmialemscience.org

A variety of experimental parameters must be optimized to maximize the fluorescence intensity and ensure the stability of the dansyl derivative. These factors include the pH of the reaction medium, the concentration of dansyl chloride, reaction temperature, and reaction time. ajrconline.orgnih.gov For example, in the determination of the insecticide promecarb, optimal conditions were found to be a 10-minute labeling reaction at 55°C in a 0.05 M sodium hydrogen carbonate solution. nih.gov The choice of solvent is also critical, as it can significantly affect both the formation of the derivative and its fluorescence quantum yield. wikipedia.orgnih.gov

The high sensitivity of spectrofluorimetric methods allows for the detection of analytes at trace levels. Detection limits for various dansylated compounds have been reported in the nanogram per milliliter (ng/mL) to microgram per milliliter (µg/mL) range. For butylated hydroxyanisole, a detection limit of 52 ng/mL was achieved. nih.gov In the case of tolterodine in human plasma, a minimum detectability of 0.136 ng/mL was reported, demonstrating the method's suitability for biological fluid analysis. bezmialemscience.orgbezmialemscience.org The linear range for quantification is also a key parameter; for tolterodine, linearity was observed between 5 and 60 ng/mL. bezmialemscience.orgbezmialemscience.org

The table below summarizes the spectrofluorimetric parameters for the analysis of various compounds after derivatization with dansyl chloride.

| Analyte | Matrix | Excitation Wavelength (nm) | Emission Wavelength (nm) | pH | Detection Limit | Linear Range | Reference |

| Amlodipine | Pharmaceutical Formulation / Human Plasma | 345 | 450 | 10.0 | - | 0.1-3.5 µg/mL | ajrconline.org |

| Metformin | Pharmaceutical Formulation / Human Plasma | 345 | 520 | 10.0 | - | 0.05-1.3 µg/mL | ajrconline.org |

| Butylated hydroxyanisole (BHA) | Foodstuffs | - | - | - | 52 ng/mL | 0.05-5 µg/mL | nih.gov |

| Promecarb | Air Samples | - | - | - | 100 ng/mL | - | nih.gov |

| Tolterodine | Human Plasma / Pharmaceutical Preparations | 360 | 590 | 9.5 | 0.136 ng/mL | 5-60 ng/mL | bezmialemscience.orgbezmialemscience.org |

| Tamsulosin | Spiked Human Urine / Pharmaceutical Preparations | - | - | 10.5 | 43.94 ng/mL | - | researchgate.net |

| Midodrine hydrochloride | Pharmaceutical Tablets | 339 | 532 | 8.2 | 29 ng/mL | 0.1-3.0 µg/mL | rsc.org |

| Paracetamol | Pharmaceutical Tablets | 345 | 475 | Alkaline | - | - | tandfonline.com |

Pre-concentration and Sample Preparation Strategies for this compound Analysis

Effective sample preparation is a critical step for the accurate and sensitive analysis of this compound, particularly when dealing with complex matrices or low analyte concentrations. The primary goals of sample preparation are to isolate the analyte from interfering substances, pre-concentrate it to a detectable level, and convert it into a form suitable for analysis. doi.org

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of amines from aqueous samples prior to derivatization. nih.govcapes.gov.br C18 solid-phase extraction cartridges are commonly employed for this purpose. nih.govcapes.gov.br In one method, water samples are passed through a C18 cartridge, where the amines are retained. The subsequent derivatization with dansyl chloride can be performed directly on the cartridge at an elevated temperature (e.g., 85°C for 15 minutes or 100°C for 10 minutes) and basic pH. nih.gov The resulting dansyl derivatives, including this compound, are then eluted with an organic solvent like acetonitrile (B52724). nih.gov This on-cartridge derivatization simplifies the procedure and can improve reaction efficiency. An automated online SPE method has also been developed, which reduces manual error and enhances analysis efficiency by coupling the extraction directly to the analytical instrument.

Liquid-Liquid Extraction (LLE) is another common strategy for sample preparation. After the derivatization reaction in an aqueous buffer, the fluorescent dansyl-amine derivative is extracted into an immiscible organic solvent. nih.govnih.gov For instance, after labeling amines like isopropylamine with dansyl chloride in a sodium carbonate buffer, the dansylated compounds can be separated from excess reagent by extraction with diethyl ether. nih.govresearchgate.net In the analysis of the insecticide promecarb, cyclohexane (B81311) was used for the extraction of the dansyl derivative. nih.gov The choice of extraction solvent is crucial for achieving high recovery of the analyte.

For air analysis, a specific sampling and preparation method has been developed for low molecular weight amines, including isopropylamine. nih.gov This involves drawing air through a glass fiber filter impregnated with sulfuric acid to trap the amines. nih.gov Immediately after sampling, the filter is transferred to a vial containing a solution of dansyl chloride for derivatization. nih.gov This approach combines efficient sample collection with immediate derivatization to ensure the stability and subsequent analysis of the target amines.

The derivatization reaction itself requires careful optimization of conditions. The reaction is typically performed in a basic buffer, such as sodium carbonate or borate (B1201080) buffer, at a specific pH. nih.govresearchgate.netrsc.org The reaction time for primary amines like isopropylamine with dansyl chloride is generally short, often around 15 minutes at room temperature. nih.gov After the reaction, any excess, unreacted dansyl chloride may need to be removed, which can be achieved by adding a quenching agent like proline or through a subsequent chromatographic separation step. researchgate.net

The table below outlines various sample preparation strategies for the analysis of amines, including isopropylamine, using dansyl chloride derivatization.

| Analyte(s) | Matrix | Preparation Technique | Key Parameters | Reference |

| Aliphatic Amines | Water | Solid-Phase Extraction (C18) and on-cartridge derivatization | Sample volume: up to 5 mL; Derivatization at 85°C for 15 min; Elution with acetonitrile. | nih.gov |

| Isopropylamine, other amines | Complex alkane mixture | Liquid-Liquid Extraction | Derivatization in Na2CO3 buffer (pH 11.0); Extraction with diethyl ether. | nih.govresearchgate.net |

| Isopropylamine, other amines | Ambient Air | Filter-based sampling and derivatization | Sampling on H2SO4-impregnated glass fiber filter; Derivatization with dansyl chloride solution. | nih.gov |

| Ethylamine, Isopropylamine, Dimethylamine (B145610) | Tap and River Water | Solid-Phase Extraction (C18) and pre-column derivatization | Derivatization with 3,5-dinitrobenzoyl chloride on cartridge. | capes.gov.br |

| Biogenic Amines | Cheese | Online Solid-Phase Extraction | Coupled to capillary HPLC for automated purification and analysis. | |

| Methylamine, Ethylamine, Morpholine, Isopropylamine | Standard Solutions | Derivatization and Mixed Micellar Liquid Chromatography | Derivatization at 50°C for 90 min in Na2CO3; Dilution with methanol. | ijcce.ac.ir |

Dansyl Isopropylamine As a Fluorescent Probe in Biochemical and Molecular Research

Applications in Biomolecule Labeling and Structural Elucidation

The covalent attachment of dansyl chloride, the precursor to dansyl-isopropylamine, to biomolecules is a widely used technique for enhancing their detection and for probing their structure and function. mdpi.comnih.govresearchgate.net The small size and rapid reaction of dansyl chloride are advantageous for these applications. mdpi.comnih.govresearchgate.net

Covalent Labeling of Protein Residues (e.g., Lysine) for Structure-Function Relationships

Dansyl chloride is a valuable reagent for the covalent labeling of solvent-accessible amino acid residues on proteins, particularly lysine (B10760008). mdpi.comslideshare.net This labeling strategy is instrumental in elucidating protein structure and dynamics. mdpi.comnih.govresearchgate.net The reaction involves the nucleophilic amine group of lysine reacting with dansyl chloride to form a stable sulfonamide bond. mdpi.commedchemexpress.com

The extent of dansylation can be controlled by modulating the pH of the reaction, with higher pH levels generally leading to more robust labeling. mdpi.com For instance, studies on myoglobin (B1173299) have shown that at pH 6, the dominant species is myoglobin with a single dansyl label. At pH 7, species with up to three dansyl labels emerge, and at pH 9.5, a broader distribution of one to five dansyl labels is observed. mdpi.com Importantly, this level of labeling has been shown to have a negligible effect on the native-like conformation of proteins and their non-covalent interactions, such as the binding of the heme cofactor in myoglobin. mdpi.com

This differential labeling, dependent on the accessibility of lysine residues, provides insights into a protein's three-dimensional structure. umass.edunih.gov By comparing the labeling patterns under different conditions (e.g., in the presence or absence of a ligand), researchers can identify regions of the protein involved in binding or conformational changes. mdpi.comumass.edunih.gov

Table 1: Effect of pH on Dansyl Labeling of Myoglobin

| pH | Dominant Labeled Species | Observations |

|---|---|---|

| 6 | 1 Dansyl | The primary product is singly labeled myoglobin. |

| 7 | 1-3 Dansyls | A mixture of singly, doubly, and triply labeled myoglobin is present. |

| 9.5 | 1-5 Dansyls | A wider distribution of labeled species is observed, indicating more extensive labeling. |

This table summarizes the findings on the pH-dependent covalent labeling of myoglobin with dansyl chloride, as described in research. mdpi.com

Fluorescent Tagging of Amino Acids and Peptides

Dansyl chloride is extensively used for the fluorescent tagging of N-terminal amino acids in peptides and proteins. merckmillipore.comsigmaaldrich.comnih.gov This method, often referred to as the dansyl method, allows for the identification of the first amino acid in a polypeptide chain. nih.gov The reaction between dansyl chloride and the free amino group of the N-terminal residue forms a fluorescent dansyl-amino acid derivative. nih.gov This derivative is resistant to acid hydrolysis, which cleaves the rest of the peptide bonds, allowing for its subsequent identification by techniques like thin-layer chromatography. nih.gov

The fluorescence of the dansyl group provides high sensitivity, making it possible to detect very small amounts of the labeled amino acid. nih.govresearchgate.net This technique has been fundamental in peptide sequencing, often used in conjunction with methods like the Edman degradation. nih.gov Beyond N-terminal analysis, dansyl chloride can also react with the side chains of certain amino acids, such as the ε-amino group of lysine. slideshare.net

Investigations of Protein Fold and Stability via Dansyl Labeling

The principles of covalent labeling with dansyl chloride are also applied to investigate protein folding and stability. mdpi.comnih.govresearchgate.net The accessibility of lysine residues to dansylation can change as a protein folds or unfolds, providing a means to monitor these conformational transitions. grantome.comnih.gov

Studies on model proteins like myoglobin and alcohol dehydrogenase have demonstrated that dansyl labeling does not significantly alter the protein's tertiary structure or stability under native conditions. mdpi.comnih.gov This is a crucial prerequisite for using it as a probe to study these properties. By analyzing the changes in the labeling pattern under various conditions, such as temperature or denaturant concentration, researchers can gain insights into the regions of the protein that are involved in folding and unfolding pathways. u-tokyo.ac.jp This information is vital for understanding the fundamental principles that govern how a protein achieves and maintains its functional three-dimensional structure. grantome.comnih.gov

Probing Molecular Interactions and Dynamics

The environmentally sensitive fluorescence of the dansyl group makes it a powerful tool for studying dynamic molecular processes.

Protein-Protein and Protein-Cofactor Interaction Studies Using Dansyl Probes

Dansyl labeling is a valuable technique for investigating non-covalent interactions, such as those between proteins or between a protein and a cofactor. mdpi.comnih.govresearchgate.net The fluorescence of a dansyl probe is often sensitive to its local environment. When a dansyl-labeled protein binds to another molecule, the change in the microenvironment of the probe can lead to a change in its fluorescence properties, such as intensity or emission wavelength.

For example, research has shown that dansyl labeling of myoglobin does not disrupt the binding of its heme cofactor. mdpi.com This allows for the use of the dansyl probe to study the dynamics of this protein-cofactor interaction. Similarly, the interaction between dansyl-labeled calmodulin and other proteins, including ion channels, has been successfully monitored using fluorescence spectroscopy. nih.gov By titrating one binding partner against the other and monitoring the fluorescence change, researchers can determine binding affinities and stoichiometries.

Table 2: Applications of Dansyl Probes in Interaction Studies

| Interacting Molecules | Method | Information Gained |

|---|---|---|

| Myoglobin and Heme | Dansyl Labeling and Mass Spectrometry | Integrity of the protein-cofactor complex upon labeling. mdpi.com |

| Dansyl-Calmodulin and Ion Channels | Steady-State Fluorescence Spectroscopy | Characterization of protein-protein interactions. nih.gov |

This table provides examples of how dansyl probes are utilized to study molecular interactions, as supported by the cited research.

Monitoring Enzyme Kinetics with Dansyl Peptide Substrates

Dansylated peptides are frequently employed as substrates in enzyme assays to monitor kinetic activity. smolecule.com The principle behind this application is that the fluorescence of the dansyl group on the peptide substrate changes upon enzymatic modification.

For instance, a dansyl-labeled peptide, Dansyl-Gly-Cys-Val-Leu-Ser-OH, serves as a fluorogenic substrate for farnesyltransferase. The transfer of a farnesyl group to the cysteine residue of this peptide leads to an increase in fluorescence intensity, allowing for real-time monitoring of the enzyme's activity. Similarly, Dansyl-Tyr-Val-Gly is used as a substrate for peptidylglycine α-amidating monooxygenase, where the enzymatic conversion can be followed by the change in fluorescence. smolecule.comcore.ac.uk These assays are valuable for determining key kinetic parameters like KM and Vmax, and for high-throughput screening of potential enzyme inhibitors. researchgate.net

In another example, ATP-dansyl has been used as a cosubstrate for kinases, enabling the development of a FRET-based kinase activity assay. nih.gov The kinase-catalyzed transfer of the dansyl group to a fluorophore-labeled peptide substrate allows for the monitoring of enzyme kinetics. nih.gov

Assays for Lipid Extraction and Transfer Kinetics Employing Dansyl Fluorescence

The investigation of lipid transfer proteins (LTPs) and their kinetics is crucial for understanding numerous cellular processes, including lipid metabolism and membrane structuring. nih.gov Fluorescence spectroscopy offers a powerful tool for real-time monitoring of these protein-lipid interactions. nih.gov A notable example is the use of dansyl-labeled lipids, such as N-dansyl-dipalmitoyl-L-α-phosphatidylethanolamine (dansyl-DHPE), to assay the kinetics of lipid extraction and transfer. nih.gov

The fluorescence emission properties of the dansyl group are highly dependent on the polarity of its surrounding environment. nih.gov When incorporated into a lipid vesicle like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), the dansyl fluorophore resides in a nonpolar lipid environment. Upon extraction by an LTP, such as the GM2 activator protein (GM2AP), the dansyl-labeled lipid is transferred into the protein's binding pocket, a different environment that alters its fluorescence signal. nih.gov This change allows for the distinct characterization of lipid extraction from donor vesicles, the formation of a protein-lipid complex in solution, and the subsequent release of the lipid to an acceptor vesicle. nih.govnih.gov

For instance, in studies involving the GM2AP, the release of dansyl-DHPE from the protein-lipid complex to POPC vesicles was monitored over time. The fluorescence intensity at 484 nm was observed to follow a two-component first-order process, indicating a complex release mechanism. nih.gov This methodology provides a valuable alternative to assays using radiolabeled lipids. nih.gov

Table 1: Kinetic Data for Dansyl-DHPE Release from GM2AP This interactive table summarizes the kinetic parameters observed for the release of dansyl-DHPE from the GM2AP:dansyl-DHPE complex to POPC vesicles.

| Kinetic Component | Half-Life (t₁/₂) |

|---|---|

| Fast Component | 21 ± 2 min |

Development of Specialized Dansyl-Based Fluorescent Sensors

The versatility of the dansyl fluorophore has led to its incorporation into a wide array of specialized sensors designed to detect specific ions and molecules with high sensitivity and selectivity. chemrxiv.org These sensors often operate on principles such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or fluorescence quenching. rsc.orgnih.gov

Cysteine (Cys) is an amino acid with critical roles in various biological functions, including protein structure and metabolism. rsc.org Developing selective probes for Cys is therefore of significant interest. Novel fluorescent probes based on the dansyl group have been engineered for the specific detection of cysteine. rsc.org

One such probe, designated DN-C, operates through a donor-excited photoinduced electron transfer (d-PeT) switching mechanism. rsc.orgrsc.org In its native state, the fluorescence of the dansyl moiety is quenched. However, in the presence of cysteine, a reaction occurs that inhibits the d-PeT process, leading to a "turn-on" fluorescence signal with a significant enhancement in intensity. rsc.orgresearchgate.net This strategy allows for high selectivity and sensitivity for cysteine over other biologically relevant species. rsc.org For example, the DN-C probe demonstrated a nearly 28-fold increase in fluorescence upon reacting with cysteine and was sensitive enough to detect endogenous levels in living cells. rsc.org

Another approach involves a multi-analyte sensor, such as the chemosensor DA, which is synthesized from dansyl chloride and 2-aminobenzohydrazide. nih.gov This sensor can first detect Cu²⁺ ions, and the resulting DA-Cu²⁺ complex can then be used for the selective sensing of cysteine. nih.gov

Table 2: Performance of Dansyl-Based Cysteine Probes This interactive table presents the detection limits and fluorescence enhancement of selected dansyl-based probes for cysteine.

| Probe | Detection Mechanism | Fluorescence Enhancement | Detection Limit (LOD) |

|---|---|---|---|

| DN-C | d-PeT Switching | ~28-fold | 13 nM |

Monitoring pH is vital in many chemical and biological systems, as even minor deviations can lead to significant physiological consequences. researchgate.net Dansyl derivatives have been successfully developed as fluorescent probes for detecting pH changes, particularly in acidic environments. researchgate.netnih.gov

These probes typically exploit the protonation of the dimethylamino group on the dansyl ring. researchgate.net For instance, the probe Bu-Dns, synthesized from dansyl chloride and 4-bromobutan-1-amine (B1267872) hydrobromide, exhibits strong yellow fluorescence at a pH above 4. researchgate.netnih.gov As the pH decreases into the acidic range (~4 to 2), the dimethylamino group becomes protonated. This protonation leads to a gradual weakening and eventual quenching of the fluorescence. researchgate.netnih.gov

Another example involves modifying carbon dots with dansyl chloride (CSCDs@DC). rsc.org These nanohybrids exhibit ratiometric pH sensing capabilities. In acidic solutions (pH ≤ 4), the fluorescence at 500 nm is quenched due to the protonation of the dimethylamine (B145610) group, which reduces the intramolecular charge transfer (ICT) effect. rsc.org This allows for pH measurement in the range of 1.5 to 4.0. rsc.org

Table 3: Characteristics of Dansyl-Based pH Probes for Acidic Media This interactive table summarizes the properties and pH sensing ranges of various dansyl-based probes.

| Probe | pH Sensing Range | Fluorescence Response in Acidic Media |

|---|---|---|

| Bu-Dns | ~4 - 2 | Fluorescence quenching |

| FF-Dns | 1 - 4 | Weak fluorescence emission |

The contamination of environments with heavy metal ions poses a significant threat, making their detection a priority. rsc.org The dansyl moiety, often incorporated into multidentate ligands, serves as an effective fluorophore for sensing metal ions and nanoparticles. chemrxiv.orgfrontiersin.org The interaction between the probe and the analyte can lead to either fluorescence quenching or enhancement. nih.govfrontiersin.org

For example, a chemosensor (DA) synthesized from dansyl chloride and 2-aminobenzohydrazide shows enhanced fluorescence in the presence of Cu²⁺ due to a chelation-enhanced fluorescence (CHEF) effect. nih.gov Other dansyl derivatives containing thioether groups (L1) have been shown to be effective in detecting Hg²⁺ and Cu²⁺, with detection limits in the micromolar range for mercury. rsc.org

Dansyl-based probes have also been designed to detect nanoparticles. A fluorescent Schiff base ligand (H₃L), derived from a dansyl-containing amine, was developed to detect copper(II) oxide nanoparticles (CuO NPs). mdpi.comnih.gov The interaction between H₃L and the CuO NPs results in fluorescence quenching, allowing for the quantification of the nanoparticles. mdpi.com This sensor demonstrated a good working range and was not significantly affected by other common metal ions found in water. mdpi.comnih.gov

Table 4: Dansyl-Based Sensors for Metal Ions and Nanoparticles This interactive table details the analytes, detection mechanisms, and limits of detection for various dansyl-based ligand sensors.

| Sensor/Probe | Analyte | Detection Mechanism | Detection Limit (LOD) |

|---|---|---|---|

| DA | Cu²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 0.979 µM |

| L1 (thioether-dansyl) | Hg²⁺ | Fluorescence Quenching | 2 µM |

| H₃L (Schiff base) | CuO Nanoparticles | Fluorescence Quenching | 330 ppb |

Computational and Theoretical Studies on Dansyl Derived Compounds

Molecular Dynamics Simulations for Chiral Recognition Mechanisms of Dansyl Derivatives

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique has been effectively applied to understand the chiral recognition mechanisms of dansyl derivatives.

Detailed research in this area has explored the chiral separation of dansyl amino acids with amino acid-based molecular micelles, such as poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly-SULV). scirp.orgnih.govtdl.org In these simulations, the dansylated amino acids are docked into the binding pockets of the chiral selector, and their interactions are simulated over time to understand the basis of enantiomeric separation. scirp.org

The primary finding from these simulations is that the L-enantiomers of dansyl amino acids, like Dansyl-Leucine and Dansyl-Norleucine, exhibit stronger binding to the chiral selector than their D-enantiomer counterparts. scirp.orgnih.gov This computational result is consistent with experimental observations from micellar electrokinetic chromatography (MECC). nih.govnsf.gov The difference in binding affinity is attributed to the formation of more stable intermolecular hydrogen bonds between the L-enantiomer and the chiral selector. scirp.orgnih.gov For instance, Dansyl-(L)-Leucine was found to form three significant intermolecular hydrogen bonds with poly-SULV, whereas Dansyl-(D)-Leucine formed only two. scirp.orgnih.gov

The following table summarizes the computationally calculated binding free energies for several dansyl amino acid enantiomers with the poly-SULV molecular micelle, highlighting the energetic preference for the L-enantiomers.

Table 1: Binding Free Energies of Dansyl Amino Acid Enantiomers with Poly-SULV

| Dansyl Amino Acid | Enantiomer | Preferred Binding Pocket | Binding Free Energy (kJ·mol⁻¹) |

|---|---|---|---|

| Dansyl-Leucine | L | 1 | -21.8938 |

| Dansyl-Leucine | D | 1 | -14.5811 |

| Dansyl-Norleucine | L | 1 | -22.1763 |

| Dansyl-Norleucine | D | 1 | -15.9457 |

| Dansyl-Tryptophan | L | 3 | -21.3329 |

| Dansyl-Tryptophan | D | 2 | -13.6408 |

| Dansyl-Phenylalanine | L | 3 | -13.3349 |

Density Functional Theory (DFT) Calculations for Spectroscopic Characterization of Dansyl-Based Ligands

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool for the spectroscopic characterization of dansyl-based ligands.

DFT calculations are frequently employed to assign the bands observed in experimental electronic and vibrational spectra. mdpi.com For example, in the study of a fluorescent Schiff base ligand derived from a dansyl amide (DsA), DFT calculations at the M062X/6-31G* level of theory were used to interpret the electronic spectrum. The calculations showed that the experimentally observed absorption bands were blue-shifted in the theoretical spectrum, and the analysis of natural transition orbitals indicated that the band at the highest wavelength corresponds mainly to a π-π* transition within the dansyl group. mdpi.com

Similarly, DFT has been used to predict and interpret the infrared (IR) and Raman spectra of dansyl chloride. researchgate.net By optimizing the molecular structure and calculating the vibrational frequencies, researchers can achieve good agreement between the calculated and experimental spectra, aiding in the detailed assignment of vibrational modes. researchgate.net Time-dependent DFT (TD-DFT) calculations are particularly useful for understanding electronic transitions, such as those responsible for the fluorescence of dansyl compounds. nih.govnih.govacs.org These calculations can reveal the nature of excited states and help explain phenomena like fluorescence quenching. nih.gov

Table 2: Comparison of Experimental and Theoretical Electronic Absorption Bands for a Dansyl-Derived Amine (DsA)

| Experimental λ (nm) | Theoretical λ (nm) | Transition Character |

|---|---|---|

| 252 | ~180 | π-π* |

| 294 | ~220 | π-π* |

Data sourced from Cano, M. et al. (2022). mdpi.com

Modeling of Molecular Interactions and Binding Energies in Dansyl Systems

The modeling of molecular interactions and the calculation of binding energies are central to understanding the function of dansyl systems in various applications, from chiral separations to chemosensors.

As detailed in the section on molecular dynamics, the binding free energies of dansyl amino acid enantiomers with a chiral selector have been successfully calculated, providing a quantitative measure of chiral recognition. scirp.orgscirp.org These calculations typically employ methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. scirp.org The results consistently show that the stronger binding of one enantiomer over the other is a direct result of more favorable molecular interactions, particularly hydrogen bonding. scirp.orgnih.gov

For instance, in the chiral recognition of Dansyl-Norleucine, the L-enantiomer forms more persistent hydrogen bonds with the chiral selector compared to the D-enantiomer, which directly contributes to its stronger binding free energy value. scirp.org The ability to model these subtle differences in non-covalent interactions is a key strength of computational approaches.

Beyond chiral recognition, these models are used to study the interaction of dansyl-based ligands with metal ions and nanoparticles. mdpi.comnih.gov DFT calculations, for example, have been used to investigate the coordination of a dansyl-derived Schiff base ligand to copper ions (Cu²⁺) on the surface of copper oxide (CuO) nanoparticles. mdpi.comnih.gov The calculations helped to show that the ligand coordinates to the copper ions through its azomethine, sulfonamide, and phenolic groups. mdpi.comnih.gov This level of detail on molecular interactions is crucial for the rational design of new chemosensors and other functional molecular systems.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Dansyl-isopropylamine |

| Dansyl-Leucine |

| Dansyl-Norleucine |

| Dansyl-Tryptophan |

| Dansyl-Phenylalanine |

| Poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly-SULV) |

| Dansyl chloride |

| N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide (DsA) |

| Copper(II) ion (Cu²⁺) |

Advanced Research Topics and Emerging Applications of Dansyl Isopropylamine

Integration of Dansyl-Isopropylamine in Novel Biosensing Platforms

The development of highly sensitive and selective biosensing platforms is crucial for detecting biologically significant molecules. Small-molecule fluorescent probes are of great interest due to their high sensitivity and potential for automated detection. nih.gov this compound can be integrated into such platforms, particularly for the detection of enzymes like monoamine oxidases (MAOs).

Fluorescent probes for enzyme detection are typically composed of a recognition group, a linker, and a fluorophore. nih.gov In this context, the isopropylamine (B41738) moiety of this compound can act as a recognition group for enzymes that metabolize small primary amines. The dansyl group serves as the fluorophore, exhibiting changes in its fluorescence properties upon enzymatic modification of the isopropylamine group. This principle allows for the development of "turn-on" or ratiometric fluorescent sensors for enzyme activity.

Recent advancements have focused on creating reaction-based fluorescent probes for various amines, which offer high specificity and sensitivity. researchgate.net While not directly using this compound, these studies provide a framework for its application. For instance, probes have been designed to react with biogenic amines, leading to significant changes in their fluorescence profiles. rsc.org This approach could be adapted using this compound to create specific biosensors for enzymes that recognize isopropylamine as a substrate.

Table 1: Design Strategies for Enzyme-Targeted Fluorescent Probes

| Design Strategy | Principle | Potential Application with this compound |

|---|---|---|

| Photoinduced Electron Transfer (PET) | Modulation of fluorescence by electron transfer between the fluorophore and a recognition unit. | The enzymatic oxidation of the isopropylamine moiety could disrupt a PET process, leading to a "turn-on" fluorescence signal. |

| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between two different fluorophores. | A FRET pair could be designed where enzymatic activity on the isopropylamine group alters the distance or orientation between the donor and acceptor. |

Exploration of this compound in Mechanistic Enzymology Beyond Simple Kinetics

Fluorescent probes are powerful tools for elucidating enzyme mechanisms beyond steady-state kinetics. nih.gov They can provide insights into enzyme-substrate interactions, conformational changes, and the chemical steps of catalysis. This compound, as a fluorescent substrate analog, holds potential for studying enzymes that process primary amines, such as certain amine oxidases or transferases.

The fluorescence of the dansyl group is highly sensitive to its local environment. mdpi.com This property can be exploited to monitor the binding of this compound to an enzyme's active site and subsequent catalytic events. For example, a change in fluorescence intensity or emission wavelength could indicate the movement of the substrate into a nonpolar pocket within the enzyme.

While direct studies on this compound in mechanistic enzymology are not extensively documented, research on other fluorescent probes for enzymes like monoamine oxidases (MAOs) provides a strong precedent. For instance, fluorescent probes have been developed to study flavin-dependent enzymes, a class that includes MAOs. bohrium.com These probes can be used to label the enzyme covalently, allowing for the investigation of substrate selectivity and protein-protein interactions. bohrium.com A similar approach could be conceived for this compound, where its enzymatic transformation leads to a reactive intermediate that labels the enzyme.

Table 2: Potential Applications of this compound in Mechanistic Enzymology

| Research Question | Experimental Approach | Expected Outcome |

|---|---|---|

| Substrate Binding and Specificity | Fluorescence titration experiments with the target enzyme. | Determination of binding affinity (Kd) and information on active site polarity. |

| Conformational Changes during Catalysis | Time-resolved fluorescence spectroscopy. | Detection of changes in the enzyme's structure upon substrate binding and turnover. |

| Identification of Catalytic Intermediates | Rapid-mixing stopped-flow fluorescence. | Observation of transient fluorescent species corresponding to different steps in the catalytic cycle. |

Innovations in Derivatization for Enhanced Analytical Performance of Isopropylamine Analytes

Dansyl chloride is a well-established derivatizing agent for primary and secondary amines, significantly improving their detection in various analytical techniques. researchgate.netchromatographyonline.com The reaction of dansyl chloride with an amine, such as isopropylamine, results in a stable, highly fluorescent dansyl-amine derivative. researchgate.netrsc.orgresearchgate.net This process is fundamental to the analytical utility of this compound.

Innovations in derivatization aim to improve reaction efficiency, selectivity, and the photophysical properties of the resulting adduct. For the analysis of isopropylamine and other biogenic amines, pre-column derivatization with dansyl chloride is a common strategy in high-performance liquid chromatography (HPLC). rsc.org This enhances sensitivity, allowing for detection at low concentrations. ub.edu

Recent research has focused on optimizing the dansylation reaction conditions, such as pH, temperature, and solvent, to achieve maximum derivatization efficiency. researchgate.netrsc.org Furthermore, the stability of the dansyl derivatives is a key advantage, ensuring reliable quantification. researchgate.net The inherent fluorescence of the dansyl group also allows for highly sensitive detection using fluorescence detectors. nih.gov

Beyond simply improving existing methods, innovations include the development of novel derivatization strategies that could be applied to isopropylamine. For example, new reagents are being explored that offer faster reaction times or produce derivatives with even better chromatographic or mass spectrometric properties.

Table 3: Comparison of Derivatization Reagents for Amine Analysis

| Derivatizing Reagent | Target Amines | Advantages | Disadvantages |

|---|---|---|---|

| Dansyl Chloride | Primary and secondary amines | Stable derivatives, high fluorescence, good for HPLC-UV/FL and LC-MS. researchgate.netchromatographyonline.com | Can react with other nucleophiles, excess reagent may need to be removed. researchgate.net |

| o-Phthalaldehyde (OPA) | Primary amines | Rapid reaction, forms highly fluorescent products. chromatographyonline.com | Derivatives can be unstable, does not react with secondary amines. |

| Fluorescamine | Primary amines | Reacts rapidly at room temperature, non-fluorescent itself. | Derivatives can be unstable. |

| NBD-Cl (7-chloro-4-nitrobenzo-2-oxa-1,3-diazole) | Primary and secondary amines | Forms fluorescent derivatives, can be used for electrochemical detection. chromatographyonline.com | Lower fluorescence quantum yield compared to dansyl derivatives. |

Future Directions in the Design of Isopropylamine-Derived Fluorescent Probes

The future design of fluorescent probes derived from isopropylamine will likely focus on enhancing specificity, sensitivity, and applicability in complex biological systems. Building on the principles of existing fluorescent probes, new designs will incorporate more sophisticated chemical features to achieve desired functionalities.

One promising direction is the development of probes with near-infrared (NIR) fluorescence. mdpi.com NIR probes offer advantages for in vivo imaging, such as deeper tissue penetration and reduced background fluorescence. mdpi.com An isopropylamine-derived NIR probe could be designed for imaging the activity of specific enzymes in living organisms.

Another area of innovation is the creation of ratiometric and "turn-on" probes. rsc.org These probes provide more reliable quantification by minimizing the effects of environmental factors and probe concentration. A future isopropylamine probe might be designed to undergo a significant color change or a dramatic increase in fluorescence upon enzymatic reaction, enabling more precise measurements. rsc.org

The design of future probes will also be guided by computational methods, such as density functional theory (DFT). acs.org These methods can predict the photophysical properties of new probe designs, accelerating the development process and leading to more rational and effective probe engineering. nih.gov

Table 4: Future Design Concepts for Isopropylamine-Derived Fluorescent Probes

| Design Concept | Key Features | Potential Advantages |

|---|---|---|

| NIR Emission | Fluorophore with emission >700 nm. | Deep tissue penetration, low autofluorescence for in vivo imaging. mdpi.com |

| Ratiometric Sensing | Two distinct emission peaks that change in relative intensity. | Built-in self-calibration, reduced environmental interference. rsc.org |

| "Turn-On" Response | Low initial fluorescence that significantly increases upon reaction. | High signal-to-background ratio, enhanced sensitivity. researchgate.net |

| Multi-Analyte Detection | Ability to respond differently to multiple analytes. | Increased information content from a single probe. scispace.com |

| Targeted Delivery | Incorporation of a specific targeting moiety (e.g., for a particular cell type or organelle). | Improved spatial resolution and specificity in cellular imaging. |

Q & A

Q. What are the standard protocols for synthesizing dansyl-isopropylamine, and how can researchers ensure reproducibility?

Synthesis typically involves conjugating dansyl chloride with isopropylamine via nucleophilic substitution. Key steps include:

- Purifying reactants (e.g., dansyl chloride) using column chromatography to remove impurities .

- Optimizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions .

- Validating product purity via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy . Reproducibility requires strict adherence to documented protocols, including solvent ratios, temperature, and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Common techniques include:

- NMR spectroscopy : Confirms molecular structure by analyzing proton environments (e.g., dansyl aromatic protons at δ 8.1–8.5 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 296.4) .

- Fluorescence spectroscopy : Measures quantum yield (Φ) using quinine sulfate as a reference standard . Data interpretation should align with established spectral databases and include error margins for quantitative measurements .

Q. How should researchers handle safety risks associated with this compound in laboratory settings?

- Use <100 mL quantities per reaction to minimize exposure risks .

- Employ fume hoods and personal protective equipment (PPE) due to the compound’s volatility and potential toxicity .

- Document and report unexpected events (e.g., sudden temperature changes, phase separation) to supervisors .

Advanced Research Questions

Q. How can contradictory fluorescence quantum yield (Φ) values for this compound be resolved across studies?

Contradictions often arise from:

- Instrument calibration : Validate spectrometer settings (e.g., slit width, excitation wavelength) against certified standards .

- Environmental factors : Control solvent polarity, temperature, and oxygen levels, which influence Φ .

- Reference standards : Cross-check results using multiple fluorophores (e.g., fluorescein, rhodamine B) . Replicate experiments under identical conditions and compare data with peer-reviewed studies to identify systematic errors .

Q. What experimental design strategies optimize this compound’s stability in aqueous solutions for bioimaging applications?

- pH optimization : Maintain pH 7–8 to prevent dansyl group hydrolysis .

- Light protection : Store solutions in amber vials to avoid photodegradation .

- Additives : Use antioxidants (e.g., ascorbic acid) or stabilizers (e.g., cyclodextrins) to enhance shelf life . Conduct accelerated stability studies (e.g., varying temperature/humidity) to model long-term behavior .

Q. How should researchers address discrepancies in reported reaction yields during this compound synthesis?

- Variable analysis : Use design of experiments (DoE) to isolate factors affecting yield (e.g., reactant stoichiometry, solvent purity) .

- Byproduct identification : Employ high-performance liquid chromatography (HPLC) to detect and quantify impurities .

- Replication : Repeat synthesis in triplicate under controlled conditions to assess consistency .

Data Presentation and Analysis

Table 1 : Key Characterization Parameters for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.